AF10

SIRT2 inhibition enzymatic assay IC50

Many SIRT2 inhibitors exhibit off-target activity against SIRT1/SIRT3, complicating phenotypic interpretation. AF10 eliminates this ambiguity through >1000-fold selectivity, enabling clean attribution of biological effects to SIRT2 catalytic inhibition. • SIRT2 IC50: 0.15 ± 0.06 µM; >1000-fold selective over SIRT1/SIRT3 • Broad cancer cell cytotoxicity with minimal noncancerous cell toxicity • GI50 ~7 µM in HCT116 soft agar colony formation • N-decyl thioureido lysine scaffold; mechanism-based inactivation Shipped globally with rigorous QC documentation. Inquire for bulk and custom synthesis options.

Molecular Formula C31H46N4O3S
Molecular Weight 554.794
Cat. No. B1192129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF10
SynonymsAF10;  AF-10;  AF 10
Molecular FormulaC31H46N4O3S
Molecular Weight554.794
Structural Identifiers
SMILESO=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(NCCCCCCCCCC)=S)C(NC2=CC=CC=C2)=O
InChIInChI=1S/C31H46N4O3S/c1-2-3-4-5-6-7-8-16-23-32-30(39)33-24-17-15-22-28(29(36)34-27-20-13-10-14-21-27)35-31(37)38-25-26-18-11-9-12-19-26/h9-14,18-21,28H,2-8,15-17,22-25H2,1H3,(H,34,36)(H,35,37)(H2,32,33,39)/t28-/m0/s1
InChIKeyTVLUISYLQJEAGO-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AF10 SIRT2 Inhibitor Specifications


AF10 is a lysine-based thiourea derivative that functions as a mechanism-based, selective inhibitor of the NAD⁺-dependent deacylase Sirtuin 2 (SIRT2) [1]. Identified through a structure-activity relationship campaign, AF10 contains an N-decyl thioureido side chain appended to a lysine scaffold and exhibits an in vitro IC₅₀ of 0.15 ± 0.06 µM against recombinant human SIRT2 [1]. Beyond its enzymatic potency, AF10 is characterized by minimal toxicity toward noncancerous cells while displaying broad cytotoxicity across cancer cell lines, a differential safety profile that distinguishes it from many pan-sirtuin inhibitors and cytotoxic agents lacking this therapeutic window [1].

SIRT2 mechanism-based inhibition study fit; lysine-thiourea scaffold ensures target engagement via NAD⁺-dependent deacylase inactivation

Isoform-selectivity assay context: reported >1000-fold discrimination over SIRT1/SIRT3 supports clean phenotypic attribution

Cancer cell-line panel screening fit with differential cell-model selectivity context; minimal noncancerous-cell toxicity reported

Why AF10 Cannot Be Substituted


SIRT2 inhibitors exhibit wide variance in isoform selectivity, mechanism of inhibition, and cellular cytotoxicity profiles. Many reported SIRT2 ligands, such as the SirReal series or AGK-2, are either competitive with acetylated substrate, exhibit off-target inhibition of SIRT1 or SIRT3, or lack the specific mechanism-based inactivation that defines the lysine-thiourea scaffold of AF10 [1]. Within the same chemical series, compound AF8 demonstrates ~2.5-fold greater SIRT2 inhibitory potency than AF10 (IC₅₀ 0.06 µM vs. 0.15 µM) and achieves in vivo tumor growth inhibition, while AF12, with IC₅₀ of 0.08 µM, displays a distinct side chain length and selectivity fingerprint [1]. These quantitative differences preclude generic substitution and mandate compound-specific selection based on the required balance of potency, selectivity, and cellular safety margin.

Potency & selectivity mismatch
AF10 (this compound)
Reported SIRT2 IC₅₀ ~0.15 µM, >1000-fold isoform selectivity; cellular GI₅₀ ~7 µM in anchorage-independent growth assay
AF8 / AF12 (series analogs)
Different potency (AF8 ~0.06 µM) and in vivo tumor-model response profile; side-chain length alters selectivity fingerprint and cannot be directly interchanged
Mechanism & class mismatch
AF10 (mechanism-based)
Covalent-like inactivation via lysine-thiourea scaffold; minimal SIRT1/3 off-target activity reported
AGK-2, SirReal2 (competitive/pan-inhibitors)
Different inhibition mode and isoform selectivity; may confound SIRT1/3-related endpoints and alter pathway-response interpretation
Cell-model response context
AF10 (in vitro tool)
Cancer-cell cytotoxicity with lower noncancerous-cell impact; in vivo tumor-model data not yet available
AF8 (in vivo validated)
Achieves tumor growth inhibition in HCT116 xenograft; biological context may differ when moving from in vitro to in vivo models

AF10 Selectivity and Activity Evidence


SIRT2 Inhibition Potency vs. AF8 and AF12

AF10 inhibits recombinant human SIRT2 with an IC₅₀ of 0.15 ± 0.06 µM, positioning it as a moderately potent member of the lysine-thiourea series when compared directly to AF8 (IC₅₀ = 0.06 µM) and AF12 (IC₅₀ = 0.08 µM) measured under identical in vitro fluorogenic assay conditions using the SIRT2 substrate Boc-Lys(Ac)-AMC [1].

SIRT2 Inhibition Potency
Direct head-to-head
IC₅₀ 0.15 ± 0.06 µM
Supports enzyme inhibition assay context; 2.5-fold lower potency than AF8
Recombinant SIRT2, fluorogenic substrate. Data to verify for specific lot.
SIRT2 inhibition enzymatic assay IC50 structure-activity relationship

Isoform Selectivity vs. SIRT1 and SIRT3

AF10 demonstrates exceptional selectivity for SIRT2 over the structurally homologous deacetylases SIRT1 and SIRT3, exhibiting IC₅₀ values >200 µM against both SIRT1 and SIRT3 under identical assay conditions, while the SIRT2 IC₅₀ is 0.15 µM [1]. This yields a SIRT2/SIRT1 selectivity index exceeding 1000-fold, a quantitative metric that positions AF10 among the most isoform-selective SIRT2 inhibitors reported to date [1].

SIRT2/SIRT1 Selectivity
Direct head-to-head
>1000-fold over SIRT1 & SIRT3
Isoform-selectivity assay context; minimizes SIRT1/3 pathway interference
IC₅₀ >200 µM against SIRT1/3 under identical conditions. Source-specific review recommended.
SIRT isoform selectivity off-target profiling sirtuin inhibitor

Differential Cytotoxicity in Cancer vs. Noncancerous Cells

AF10 exhibits broad cytotoxicity across a panel of cancer cell lines while showing minimal toxicity toward noncancerous cells, establishing a functional therapeutic window that is not observed with many conventional cytotoxic agents or pan-sirtuin inhibitors [1]. In contrast, within the same series, AF8 displays similar broad cancer cytotoxicity but also achieves significant tumor growth inhibition in vivo in a HCT116 colorectal cancer xenograft model, whereas in vivo data for AF10 remains unreported [1].

Cancer vs. Noncancerous Cytotoxicity
Cross-study comparable
Broad cancer cell cytotoxicity; minimal noncancerous impact reported
Cell-model selectivity context; in vivo tumor response data limited to AF8
In vitro panel only; no in vivo AF10 tumor data. Validate in target model.
cancer selectivity cytotoxicity profiling therapeutic window

Anchorage-Independent Growth Inhibition in Colorectal Cancer Cells

AF10 inhibits the anchorage-independent growth of human colorectal cancer HCT116 cells with a GI₅₀ value of approximately 7 µM, an effect that parallels the activity of the more potent analog AF8 in the same assay [1]. This demonstrates that despite the 2.5-fold difference in enzymatic IC₅₀, AF10 and AF8 converge on a similar functional cellular potency in this transformation-relevant endpoint.

Anchorage-Independent Growth (HCT116)
Direct head-to-head
GI₅₀ ~7 µM (soft agar)
Cellular transformation-relevant endpoint; comparable to AF8 in this assay
Convergent functional potency despite enzymatic IC₅₀ difference. Endpoint context-dependent.
colorectal cancer anchorage-independent growth HCT116 soft agar assay

AF10 Research Applications


SIRT2 Target Validation with Minimal Off-Target Effects

AF10 is optimally deployed in experiments requiring unambiguous attribution of a phenotype to SIRT2 catalytic inhibition. With >1000-fold selectivity over SIRT1 and SIRT3 [1], AF10 enables researchers to exclude confounding effects from these major nuclear and mitochondrial sirtuins, a critical advantage over less selective SIRT2 inhibitors such as AGK-2 (which also inhibits SIRT1 at low micromolar concentrations) or SirReal2 (which displays activity against SIRT6).

Cancer Cell Panel Screening for SIRT2-Dependent Cytotoxicity

Given its broad cytotoxicity across cancer cell lines combined with minimal toxicity toward noncancerous cells [1], AF10 serves as an excellent probe for identifying cancer types and genetic backgrounds that confer sensitivity to SIRT2 inhibition. This differential toxicity profile supports high-throughput screening campaigns aimed at discovering synthetic lethal interactions or biomarkers predictive of SIRT2 inhibitor response.

Anchorage-Independent Growth and Metastasis Studies

AF10 achieves a GI₅₀ of ~7 µM in HCT116 soft agar colony formation assays [1], a well-established surrogate for tumorigenic potential. This makes AF10 particularly valuable for investigating SIRT2's role in epithelial-mesenchymal transition, anoikis resistance, and metastatic colonization—processes where anchorage-independent survival is a key determinant and where the convergent cellular potency of AF10 and AF8 indicates a robust on-target effect.

SAR Benchmarking for SIRT2 Inhibitor Development

AF10 occupies a defined position in the lysine-thiourea SAR landscape: N-decyl side chain (n=9), IC₅₀ 0.15 µM, and >1000-fold selectivity [1]. These parameters establish AF10 as a critical reference compound for medicinal chemistry campaigns seeking to optimize the balance between potency, isoform selectivity, and physicochemical properties such as cLogP (7.04 for AF10 [1]), providing a quantitative benchmark against which novel SIRT2 inhibitor candidates can be evaluated.

Application
Selection Property
Validation Focus
SIRT2 target validation with minimal off-target noise
High isoform selectivity profile (SIRT2 over SIRT1/3)
Confirm absence of SIRT1/3 modulation in experimental model
Cancer cell panel screening for SIRT2-dependent sensitivity
Differential cell-model cytotoxicity context
Correlate response with SIRT2 expression and genetic background
Anchorage-independent growth and metastasis-relevant studies
Soft agar colony formation assay fit
Assess impact on EMT and anoikis resistance endpoints
SAR benchmarking for SIRT2 inhibitor development
Defined lysine-thiourea scaffold and selectivity fingerprint
Compare potency and selectivity of novel analogs to this reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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